2-Isothiocyanato-3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanato-3-methoxypyridine is a chemical compound with the molecular formula C7H6N2OS. It is a derivative of pyridine, featuring an isothiocyanate group at the second position and a methoxy group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-methoxypyridine typically involves the reaction of 2-amino-3-methoxypyridine with thiophosgene or other isothiocyanate-generating reagents. A general and facile one-pot process can be employed, where the amine substrate reacts with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then desulfurized using cyanuric acid or other desulfurylation reagents to yield the desired isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves scalable and economical methods. The one-pot process mentioned above is particularly suitable for large-scale production due to its simplicity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isothiocyanato-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.
Addition Reactions: The compound can react with nucleophiles, such as amines, to form corresponding thiourea derivatives.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Catalysts: Base catalysts like potassium carbonate (K2CO3) are often used to facilitate the reactions.
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Heterocycles: Formed through cyclization reactions involving the isothiocyanate group.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanato-3-methoxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and thiourea derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials and as an intermediate in organic synthesis
Wirkmechanismus
The mechanism of action of 2-Isothiocyanato-3-methoxypyridine involves its ability to interact with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including those involved in inflammation, oxidative stress, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Phenyl Isothiocyanate: Another isothiocyanate compound with similar reactivity but different structural features.
Sulforaphane: A naturally occurring isothiocyanate with well-documented health benefits, including anticancer properties.
Allyl Isothiocyanate: Known for its pungent taste and antimicrobial properties
Uniqueness: 2-Isothiocyanato-3-methoxypyridine is unique due to the presence of both an isothiocyanate and a methoxy group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H6N2OS |
---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
2-isothiocyanato-3-methoxypyridine |
InChI |
InChI=1S/C7H6N2OS/c1-10-6-3-2-4-8-7(6)9-5-11/h2-4H,1H3 |
InChI-Schlüssel |
AESUZOGQPHUDJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=CC=C1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.